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molecular formula C6H8BClN2O4S B8368696 {6-Chloro-5-[(methylsulfonyl)amino]-3-pyridinyl}boronic acid

{6-Chloro-5-[(methylsulfonyl)amino]-3-pyridinyl}boronic acid

Cat. No. B8368696
M. Wt: 250.47 g/mol
InChI Key: VAVZENRIGHHKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524751B2

Procedure details

N-(5-Bromo-2-chloro-3-pyridinyl)methanesulfonamide (5 g, 17.51 mmol), potassium acetate (5.16 g, 52.5 mmol), 4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi-1,3,2-dioxaborolane (4.89 g, 19.26 mmol) and 1,1′-bis(diphenylphosphino)ferrocene palladium dichloride (1.281 g, 1.751 mmol) were placed in 1,4-dioxane (51 ml) and the mixture heated for 16 h at 90° C. The reaction was left stirring at 90° C. for a further 5 h. Further catalyst (0.3 g), potassium acetate (1.7 g) and 4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi-1,3,2-dioxaborolane (1.5 g) were added and the mixture stirred at 95° C. overnight. The mixture was cooled to room temperature then the mixture was filtered through a hydrophobic frit and the solvent removed in vacuo. The residue was partitioned between water (250 ml) and dichloromethane (250 ml). the organic layer was collected and the solvent removed in vacuo. The residue was columned on silica (3×100 g) cartridges eluting with 0-25% methanol in dichloromethane over 40 mins gave the title compound as a dark brown oil (4.9 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
5.16 g
Type
reactant
Reaction Step Two
Quantity
4.89 g
Type
reactant
Reaction Step Three
Quantity
51 mL
Type
solvent
Reaction Step Four
Name
potassium acetate
Quantity
1.7 g
Type
reactant
Reaction Step Five
Quantity
1.5 g
Type
reactant
Reaction Step Five
[Compound]
Name
catalyst
Quantity
0.3 g
Type
catalyst
Reaction Step Five
Quantity
1.281 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([NH:9][S:10]([CH3:13])(=[O:12])=[O:11])[C:5]([Cl:8])=[N:6][CH:7]=1.C([O-])(=O)C.[K+].CC1(C)C(C)(C)[O:23][B:22](B2OC(C)(C)C(C)(C)O2)[O:21]1>O1CCOCC1.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[Cl:8][C:5]1[N:6]=[CH:7][C:2]([B:22]([OH:23])[OH:21])=[CH:3][C:4]=1[NH:9][S:10]([CH3:13])(=[O:12])=[O:11] |f:1.2,5.6.7.8|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)Cl)NS(=O)(=O)C
Step Two
Name
potassium acetate
Quantity
5.16 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Three
Name
Quantity
4.89 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)B1OC(C(O1)(C)C)(C)C)C
Step Four
Name
Quantity
51 mL
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
potassium acetate
Quantity
1.7 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
1.5 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)B1OC(C(O1)(C)C)(C)C)C
Name
catalyst
Quantity
0.3 g
Type
catalyst
Smiles
Step Six
Name
Quantity
1.281 g
Type
catalyst
Smiles
[Pd](Cl)Cl.C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirring at 90° C. for a further 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction was left
STIRRING
Type
STIRRING
Details
the mixture stirred at 95° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a hydrophobic frit
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water (250 ml) and dichloromethane (250 ml)
CUSTOM
Type
CUSTOM
Details
the organic layer was collected
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
WASH
Type
WASH
Details
eluting with 0-25% methanol in dichloromethane over 40 mins
Duration
40 min

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=C(C=C(C=N1)B(O)O)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: CALCULATEDPERCENTYIELD 111.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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